2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one
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Overview
Description
2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Substitution Reactions:
Etherification: The 4-chlorobenzyl group can be introduced via etherification reactions using 4-chlorobenzyl alcohol and suitable coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the pyridazinone ring or the chloro substituents, potentially leading to dechlorinated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one: Similar structure with a methyl group instead of a chloro group.
2-butyl-4-chloro-5-((4-fluorobenzyl)oxy)pyridazin-3(2H)-one: Similar structure with a fluorine atom instead of a chlorine atom.
2-butyl-4-chloro-5-((4-nitrobenzyl)oxy)pyridazin-3(2H)-one: Similar structure with a nitro group instead of a chloro group.
Uniqueness
The uniqueness of 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-chlorobenzyl group, in particular, may confer unique properties compared to other similar compounds.
Properties
CAS No. |
88094-23-9 |
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Molecular Formula |
C15H16Cl2N2O2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-butyl-4-chloro-5-[(4-chlorophenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-2-3-8-19-15(20)14(17)13(9-18-19)21-10-11-4-6-12(16)7-5-11/h4-7,9H,2-3,8,10H2,1H3 |
InChI Key |
ODKHPJGDCWDSDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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